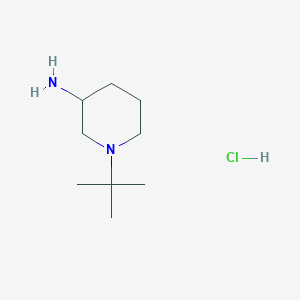

1-Tert-butylpiperidin-3-amine;hydrochloride

Descripción general

Descripción

1-Tert-butylpiperidin-3-amine;hydrochloride is a versatile chemical compound with the molecular formula C9H20N2·HCl. It is commonly used in scientific research due to its unique structure and properties. This compound is often utilized in the synthesis of various pharmaceuticals and other chemical products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Tert-butylpiperidin-3-amine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with piperidine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through crystallization or other separation techniques to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions: 1-Tert-butylpiperidin-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding amides or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Tert-butylpiperidin-3-amine;hydrochloride serves as a crucial intermediate in the synthesis of diverse pharmaceutical compounds. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active molecules. Some notable applications include:

- Synthesis of Calmodulin Inhibitors : This compound has been used as a building block in the development of selective inhibitors targeting calmodulin-dependent kinases, which are implicated in various diseases, including cancer and autoimmune disorders. The derivatives synthesized from 1-tert-butylpiperidin-3-amine exhibit promising inhibitory activity against these kinases, potentially restoring insulin sensitivity in obesity models .

- Anti-inflammatory Agents : Research indicates that derivatives of 1-tert-butylpiperidin-3-amine can be designed to target inflammatory pathways, specifically the NOD1/2 signaling pathway. These compounds have shown potential as anti-inflammatory agents, which could be beneficial in treating conditions characterized by excessive inflammation .

The biological evaluation of 1-tert-butylpiperidin-3-amine and its derivatives has revealed several therapeutic potentials:

- Inhibition of Pyroptosis : Studies have demonstrated that certain derivatives can inhibit pyroptosis (a form of programmed cell death associated with inflammation) and reduce the release of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine. This property suggests potential applications in treating inflammatory diseases where pyroptosis plays a critical role .

- Selectivity for Spleen Tyrosine Kinase : Compounds derived from 1-tert-butylpiperidin-3-amine have been identified as selective inhibitors of spleen tyrosine kinase (SYK), which is relevant for therapies targeting autoimmune diseases and lymphomas. The selectivity profile indicates that these compounds could minimize off-target effects, enhancing their therapeutic index .

Table 1: Summary of Key Studies Involving this compound

Synthesis and Development

The synthesis of this compound is typically achieved through various methods that ensure high yields and purity. Recent advancements have focused on optimizing synthetic routes to reduce costs and improve scalability for industrial applications .

Table 2: Synthetic Methods Overview

| Method | Description | Yield |

|---|---|---|

| Method A | Traditional amine synthesis via piperidine derivatives | High |

| Method B | Fragment-based drug design for targeted synthesis | Moderate to High |

Mecanismo De Acción

The mechanism of action of 1-Tert-butylpiperidin-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-Tert-butylpiperidin-3-amine;hydrochloride can be compared with other similar compounds such as:

Piperidine: A simpler structure lacking the tert-butyl group, resulting in different reactivity and applications.

N-Methylpiperidine: Similar structure but with a methyl group instead of tert-butyl, leading to variations in chemical behavior.

N-Ethylpiperidine: Another analog with an ethyl group, offering different properties and uses.

The uniqueness of this compound lies in its tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules.

Actividad Biológica

1-Tert-butylpiperidin-3-amine;hydrochloride (CAS Number: 2243513-25-7) is a chemical compound that has garnered attention in various fields of scientific research, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by a tert-butyl group attached to a piperidine ring, imparts distinctive biological properties and reactivity.

- Molecular Formula : C9H20N2·HCl

- Molecular Weight : 196.73 g/mol

- Structure : The compound features a piperidine ring with a tert-butyl substituent at the nitrogen atom, which influences its steric and electronic properties.

This compound functions primarily as a ligand, interacting with various biological targets such as receptors and enzymes. This interaction can modulate cellular signaling pathways, affecting processes like neurotransmission and metabolic regulation. The specific molecular targets vary based on the application but include:

- Receptors : Potential interactions with neurotransmitter receptors, influencing CNS activity.

- Enzymes : Inhibition of specific kinases and phospholipases, which are crucial for various signaling cascades.

Research Applications

This compound has been utilized in several research contexts:

- Pharmacological Studies : It serves as a precursor in synthesizing pharmaceuticals aimed at treating central nervous system disorders.

- Biochemical Assays : Used to study enzyme interactions, particularly phospholipase A2 inhibition, which is relevant in drug-induced phospholipidosis research .

Inhibition of Enzymes

Recent studies have demonstrated that this compound exhibits inhibitory activity against specific enzymes:

- Spleen Tyrosine Kinase (SYK) :

- Calmodulin-dependent Kinases :

Cytotoxicity Studies

A study assessing the cytotoxic effects of various derivatives of this compound on different cell lines revealed:

- Minimal cytotoxic effects on human lung fibroblast cells (MRC-5) and cancer cell lines (HepG2, MCF-7) even at high concentrations (up to 10 µM), suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Tert-butylpiperidin-3-amine | Tert-butyl group enhances steric hindrance | Inhibitor of SYK and calmodulin-dependent kinases |

| Piperidine | Lacks tert-butyl group | Less selective in enzyme inhibition |

| N-Methylpiperidine | Methyl group instead of tert-butyl | Different reactivity profile |

The presence of the tert-butyl group in this compound provides significant advantages in terms of selectivity and biological activity compared to simpler piperidine derivatives.

Propiedades

IUPAC Name |

1-tert-butylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.ClH/c1-9(2,3)11-6-4-5-8(10)7-11;/h8H,4-7,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNJXPVXGLYPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243513-25-7 | |

| Record name | 1-tert-butylpiperidin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.